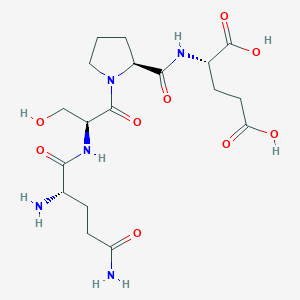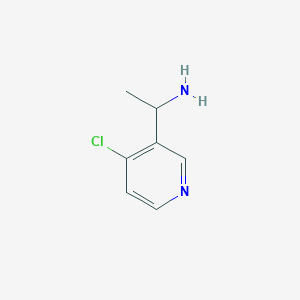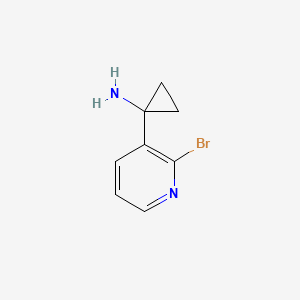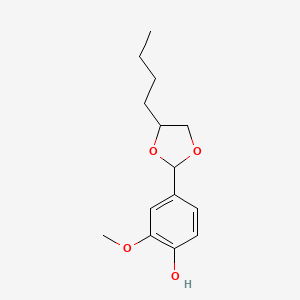
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid is a peptide composed of four amino acids: L-glutamine, L-serine, L-proline, and L-glutamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid typically involves the stepwise coupling of the individual amino acids. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by activating agents such as carbodiimides (e.g., DCC) and coupling reagents like HOBt or HATU. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent side reactions.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis by precisely controlling the addition of reagents and the removal of protecting groups. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine or proline residues, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate. The reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used under mild conditions to prevent peptide degradation.
Substitution: Substitution reactions often involve the use of protecting groups and selective deprotection strategies to ensure that only the desired amino acid residues are modified.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine hydroxyl derivatives, while substitution reactions can yield a variety of peptide analogs with altered biological activity.
Applications De Recherche Scientifique
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid has several scientific research applications:
Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.
Biology: The compound is employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Research into its potential therapeutic applications includes its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The peptide is used in the development of novel biomaterials and as a stabilizing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, it may act as a substrate for proteases, leading to the generation of bioactive fragments that exert physiological effects. The exact molecular targets and pathways depend on the specific context and application of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutaminyl-L-glutamic acid: A dipeptide with similar structural features but lacking the serine and proline residues.
L-Serinyl-L-prolyl-L-glutamic acid: A tripeptide that includes serine and proline but lacks the glutamine residue.
L-Prolyl-L-glutamic acid: Another related dipeptide that includes proline and glutamic acid.
Uniqueness
L-Glutaminyl-L-seryl-L-prolyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of both glutamine and glutamic acid residues allows for diverse interactions with biological molecules, while the serine and proline residues contribute to the peptide’s stability and flexibility.
Propriétés
Numéro CAS |
919078-88-9 |
|---|---|
Formule moléculaire |
C18H29N5O9 |
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H29N5O9/c19-9(3-5-13(20)25)15(28)22-11(8-24)17(30)23-7-1-2-12(23)16(29)21-10(18(31)32)4-6-14(26)27/h9-12,24H,1-8,19H2,(H2,20,25)(H,21,29)(H,22,28)(H,26,27)(H,31,32)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
BFHYTGXLPKBPGH-BJDJZHNGSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3a-diphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12630637.png)



![3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene](/img/structure/B12630657.png)



![N-[(2S)-3-methyl-1-oxo-1-(4-phenylbutan-2-ylamino)butan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B12630668.png)
